4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid
CAS No.:
Cat. No.: VC13632128
Molecular Formula: C28H28N2O5
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N2O5 |
|---|---|
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C28H28N2O5/c1-28(2,3)24(25(31)29-18-14-12-17(13-15-18)26(32)33)30-27(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
| Standard InChI Key | QXEPSMYNNJBXQD-XMMPIXPASA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
The compound 4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid is a complex organic molecule that incorporates a fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. This compound is structurally related to other Fmoc-protected amino acids and derivatives, which are crucial in solid-phase peptide synthesis due to their ability to temporarily block the amino group, preventing unwanted reactions during the synthesis process.
Related Compounds
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Benzoic acid, 4-[[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-: This compound is closely related and has a molecular formula of C28H28N2O5 and a molar mass of 472.53 g/mol .
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(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid: Another Fmoc-protected compound with a molecular formula of C19H18N4O4 and a molecular weight of 366.4 g/mol .
Applications
These compounds are primarily used in peptide synthesis, where the Fmoc group serves as a protecting group for the amino function, allowing for controlled deprotection and coupling reactions. The specific applications of 4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid would likely involve similar peptide synthesis strategies.
Research Findings
While specific research findings on 4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid are not detailed in the provided sources, related compounds have been extensively studied for their roles in peptide synthesis and drug development. The use of Fmoc-protected amino acids is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of complex peptides and proteins.
Comparison of Related Compounds
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